molecular formula C21H17F3N4 B11388332 1-(3,4-dimethylphenyl)-3-methyl-6-(pyridin-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

1-(3,4-dimethylphenyl)-3-methyl-6-(pyridin-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B11388332
M. Wt: 382.4 g/mol
InChI Key: RQJRHYNNOCKTMX-UHFFFAOYSA-N
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Description

2-[1-(3,4-DIMETHYLPHENYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PYRIDINE is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core

Preparation Methods

The synthesis of 2-[1-(3,4-DIMETHYLPHENYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PYRIDINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of substituents: The 3,4-dimethylphenyl and trifluoromethyl groups are introduced through substitution reactions, often using reagents like trifluoromethyl iodide and dimethylphenyl boronic acid.

    Final assembly: The pyridine ring is then attached to the core structure through coupling reactions, such as Suzuki or Heck coupling.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

2-[1-(3,4-DIMETHYLPHENYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PYRIDINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the substituents or the core structure of the compound.

Scientific Research Applications

2-[1-(3,4-DIMETHYLPHENYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PYRIDINE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Industry: It can be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-[1-(3,4-DIMETHYLPHENYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PYRIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity or altering their function. This interaction often involves the formation of hydrogen bonds, hydrophobic interactions, and van der Waals forces, leading to changes in the target’s conformation and activity.

Comparison with Similar Compounds

Similar compounds to 2-[1-(3,4-DIMETHYLPHENYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PYRIDINE include other pyrazolo[3,4-b]pyridine derivatives with different substituents. These compounds may have similar core structures but differ in their chemical properties and biological activities due to variations in their substituents. Some examples include:

  • 2-[1-(3,4-DIMETHYLPHENYL)-3-METHYL-4-(METHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PYRIDINE
  • 2-[1-(3,4-DIMETHYLPHENYL)-3-METHYL-4-(CHLORO)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PYRIDINE

Properties

Molecular Formula

C21H17F3N4

Molecular Weight

382.4 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)-3-methyl-6-pyridin-2-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C21H17F3N4/c1-12-7-8-15(10-13(12)2)28-20-19(14(3)27-28)16(21(22,23)24)11-18(26-20)17-6-4-5-9-25-17/h4-11H,1-3H3

InChI Key

RQJRHYNNOCKTMX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(=N2)C)C(=CC(=N3)C4=CC=CC=N4)C(F)(F)F)C

Origin of Product

United States

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